molecular formula C7H6O3S B8776314 4-Hydroxy-3-sulfanylbenzoic acid CAS No. 59780-96-0

4-Hydroxy-3-sulfanylbenzoic acid

Cat. No.: B8776314
CAS No.: 59780-96-0
M. Wt: 170.19 g/mol
InChI Key: QZIPTEUHXMBARA-UHFFFAOYSA-N
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Description

4-Hydroxy-3-sulfanylbenzoic acid is a benzoic acid derivative presenting both hydroxyl and sulfanyl (thiol) functional groups on its aromatic ring, making it a valuable multi-functional building block in organic synthesis and chemical research. This unique structure suggests potential for development as a precursor in pharmaceutical and material science applications, similar to other hydroxybenzoic acids which are studied for their roles as intermediates and antioxidants . The compound is closely related to thiosalicylic acid (2-sulfanylbenzoic acid), a known compound used in experimental settings and synthesis . Researchers can utilize this chemical to develop novel ligands, create complex molecules, or study the properties of thiol-phenolic systems. As a research chemical, it serves as a critical intermediate for exploring new chemical entities and pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

59780-96-0

Molecular Formula

C7H6O3S

Molecular Weight

170.19 g/mol

IUPAC Name

4-hydroxy-3-sulfanylbenzoic acid

InChI

InChI=1S/C7H6O3S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,8,11H,(H,9,10)

InChI Key

QZIPTEUHXMBARA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight
4-Hydroxybenzoic acid -OH (C4) 99-96-7 C₇H₆O₃ 138.12
3-Sulfanylbenzoic acid -SH (C3) 1077-34-9 C₇H₆O₂S 154.18
4-Hydroxy-3-methoxybenzoic acid -OH (C4), -OCH₃ (C3) 645-08-9 C₈H₈O₄ 168.15
4-Hydroxy-3-methylbenzoic acid -OH (C4), -CH₃ (C3) 499-76-3 C₈H₈O₃ 152.15
Caffeic acid -OH (C3, C4), -CH₂CH₂COOH (C1) 331-39-5 C₉H₈O₄ 180.16

Key Observations :

  • Functional Groups : The sulfanyl group in 4-hydroxy-3-sulfanylbenzoic acid distinguishes it from 4-hydroxybenzoic acid and methoxy/methyl derivatives. Sulfanyl groups are more nucleophilic than hydroxyl or methoxy groups, enabling participation in disulfide bond formation .
  • Acidity: The pKa of 4-hydroxybenzoic acid is 4.58 (carboxylic acid) and 9.23 (phenolic -OH) . The sulfanyl group (pKa ~10–11) is less acidic than phenolic -OH but more reactive toward electrophiles.

Physicochemical Properties

Property This compound (Inferred) 4-Hydroxybenzoic Acid 3-Sulfanylbenzoic Acid 4-Hydroxy-3-methylbenzoic Acid
Melting Point ~150–160°C (estimated) 210–213°C 165–167°C 172°C
Solubility Moderate in polar solvents Slightly soluble in water Low in water Low in water
Reactivity High (oxidation of -SH to -S-S-) Moderate (esterification) High (thiol reactions) Moderate (methyl group inert)

Notes:

  • The sulfanyl group’s presence likely reduces melting points compared to 4-hydroxybenzoic acid due to weaker intermolecular hydrogen bonding.
  • Sulfanyl derivatives are prone to oxidation, forming disulfide linkages, unlike methoxy or methyl analogs .

Research Findings and Data Tables

Table 1: Acidity and Bioactivity Comparison

Compound pKa (Carboxylic Acid) pKa (Phenolic -OH) Bioactivity Highlights
This compound ~4.5 (estimated) ~9.2 (estimated) Potential antioxidant, metal chelation
4-Hydroxybenzoic acid 4.58 9.23 Preservative, antifungal
Caffeic acid 4.40 8.60, 11.5 (dihydroxy) Antioxidant, anti-inflammatory

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 4-Hydroxy-3-sulfanylbenzoic acid to improve yield and purity?

  • Methodology : Begin by screening reaction conditions (e.g., solvent polarity, temperature, catalysts) using analogs like 4-Hydroxy-3-methylbenzenesulfonic acid () and 4-(3-Chloro-4-fluorophenyl)benzoic acid (). Monitor intermediates via LC-MS or NMR to identify side reactions. Purification via recrystallization or preparative HPLC is recommended to isolate the sulfanyl-substituted product. Stability during synthesis must be monitored, as sulfhydryl groups are prone to oxidation ( ).

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology : Use 1^1H/13^13C NMR to confirm aromatic substitution patterns and sulfanyl group integration. IR spectroscopy can validate hydroxyl (-OH) and sulfanyl (-SH) stretching vibrations. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For comparative analysis, reference spectral libraries such as NIST Chemistry WebBook ( ) or PubChem () are essential.

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to pH 2–12 buffers and temperatures ranging from 4°C to 40°C. Monitor degradation via HPLC-UV and track oxidation products (e.g., disulfide formation) using mass spectrometry. and highlight incompatibility with strong acids/oxidizing agents, necessitating inert storage conditions (e.g., argon atmosphere).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfhydryl group in this compound during nucleophilic substitution?

  • Methodology : Perform kinetic studies under varying nucleophile concentrations (e.g., thiols, amines) and polar aprotic solvents (e.g., DMF, DMSO). Use density functional theory (DFT) calculations to map electron density around the sulfanyl group and predict regioselectivity. Compare results with structurally similar compounds like 4-Formyl-3-hydroxybenzoic acid () to identify steric/electronic influences.

Q. How can researchers resolve contradictions in reported bioactivity data for sulfanyl-substituted benzoic acids?

  • Methodology : Apply meta-analysis frameworks to evaluate assay variability (e.g., cell line specificity, concentration ranges). For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability. Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) and reference standardized protocols from pharmacopeial sources ( ).

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like tyrosinase or cyclooxygenase, leveraging crystallographic data from related benzoic acids ( ). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. NIST thermodynamic data ( ) can refine force field parameters for accuracy.

Q. What experimental designs mitigate toxicity risks in in vivo studies involving sulfanyl-substituted benzoic acids?

  • Methodology : Preclinical toxicity screening should include Ames tests for mutagenicity and acute toxicity assays in rodent models. Due to limited toxicological data ( ), prioritize dose-escalation studies with rigorous monitoring of hepatic/renal biomarkers. Structural analogs like 3-(4-Hydroxy-3-nitrophenyl)propanoic acid ( ) may provide comparative safety profiles.

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